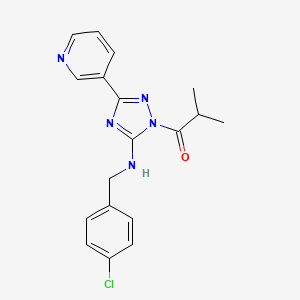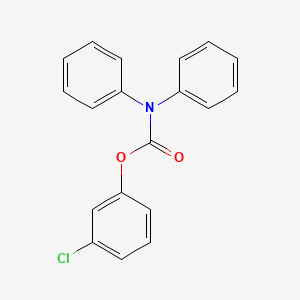
1-(4-chlorophenyl)-4-(4-methylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds to 1-(4-chlorophenyl)-4-(4-methylbenzyl)piperazine often involves multiple steps including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. A study by Quan (2006) describes the synthesis of 1-(2,3-dichlorophenyl)piperazine, which shares similarities in the process of synthesis with this compound, achieving a total yield of 48.2% (Z. Quan, 2006).
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through various techniques such as IR, 1H and 13C NMR, and X-ray single crystal diffraction. For instance, a study on (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one by Chen et al. (2021) used these methods to confirm its structure, which is stabilized by intermolecular interactions (L.-Y. Chen et al., 2021).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including O-demethylation, N-dealkylation, and hydroxylation, as observed in the metabolism of KB-2796 (Kawashima et al., 1991). Such reactions are crucial in understanding the chemical behavior of this compound (T. Kawashima et al., 1991).
Physical Properties Analysis
The physical properties of piperazine derivatives can be studied using spectroscopic techniques like FT-IR, FT-Raman, UV, and NMR. Subashini and Periandy (2017) conducted a comprehensive spectroscopic investigation of 1-(4-Methylbenzyl) piperazine, which could provide insights into the physical properties of this compound (K. Subashini & S. Periandy, 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be inferred from the structural analyses and reaction pathways. Studies like that of Ohtaka et al. (1989) on benzylpiperazine derivatives provide insights into the synthesis and possible reactions of similar compounds, contributing to our understanding of the chemical properties of this compound (H. Ohtaka et al., 1989).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-[(4-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c1-15-2-4-16(5-3-15)14-20-10-12-21(13-11-20)18-8-6-17(19)7-9-18/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMGFQCKYSOLJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5623530.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5623565.png)
![7-methyl-6-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole](/img/structure/B5623577.png)


![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5623591.png)
![2-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-4,6-dimethylpyrimidine](/img/structure/B5623593.png)

![2,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5623599.png)
![rel-(3aR,6aR)-3a-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5623607.png)

![2-[4-(1-piperidinylcarbonyl)-1-propyl-1H-1,2,3-triazol-5-yl]phenol](/img/structure/B5623609.png)